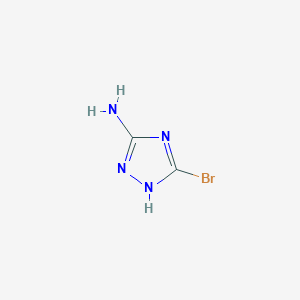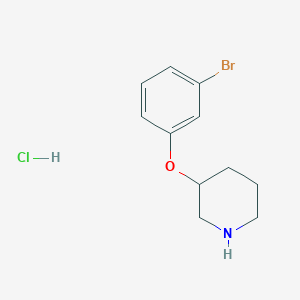
4-Bromo-4'-(hexyloxy)-1,1'-biphenyl
Overview
Description
4-Bromo-4'-(hexyloxy)-1,1'-biphenyl (also known as 4-bromo-1,1'-biphenyl-4-yl hexyl ether) is an organic compound belonging to the class of aromatic ethers. It is a white crystalline solid with a molecular weight of 439.47 g/mol. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis.
Scientific Research Applications
1. Organic Trivalent Iodine Reagents
Biphenyl-based trivalent iodine reagents, such as 4-bromo-4′-(diacetoxyiodo)biphenyl and others, are utilized in oxidative rearrangements and TEMPO-mediated oxidations. These compounds can be recovered from reaction mixtures, making them recyclable reagents in organic chemistry (Moroda & Togo, 2006).
2. Thermotropic Dendrimers
4-Bromo-4'-(hexyloxy)-1,1'-biphenyl is used in the synthesis of thermotropic dendrimers. These materials have potential applications in advanced materials science due to their unique phase-transfer-catalyzed polyetherification properties (Percec, Chu & Kawasumi, 1994).
3. Photoinduced Polymerization
This compound has been studied for its role in photoinduced polymerization processes. When exposed to UV laser irradiation, it forms covalently linked polyphenylene polymer chains, which have potential applications in nanotechnology and materials science (Shen et al., 2015).
4. Synthesis of Liquid Crystal Materials
4-Bromo-4'-(hexyloxy)-1,1'-biphenyl is a key intermediate in synthesizing liquid crystal display materials. Its synthesis involves bromation and esterification processes, which are crucial in the production of these technologically significant materials (Guo-du, 2001).
5. Luminescence and Thermal Properties
Compounds containing 4-bromo-4'-(hexyloxy)-1,1'-biphenyl show significant luminescence and thermal properties. Such compounds have potential applications in the development of new materials with specific optical and thermal characteristics (Tang et al., 2021).
properties
IUPAC Name |
1-bromo-4-(4-hexoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO/c1-2-3-4-5-14-20-18-12-8-16(9-13-18)15-6-10-17(19)11-7-15/h6-13H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSATKLPGGIPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656530 | |
| Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |
CAS RN |
63619-64-7 | |
| Record name | 4-Bromo-4'-(hexyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



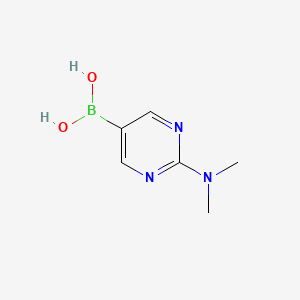
![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)

![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)


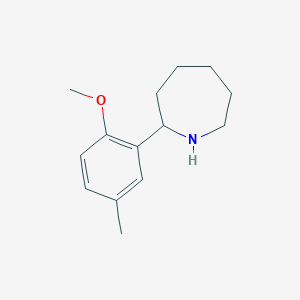
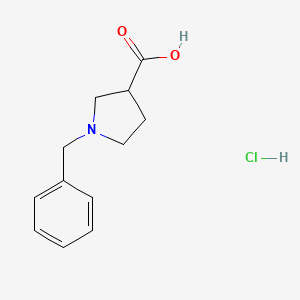

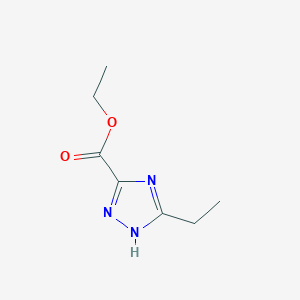
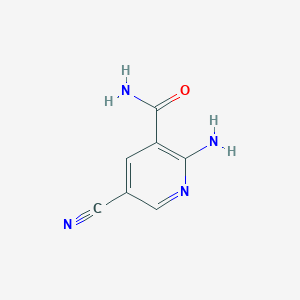
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)
